molecular formula C11H14N2O2 B2718572 2-(3-Nitrophenyl)piperidine CAS No. 1270541-74-6

2-(3-Nitrophenyl)piperidine

Cat. No.: B2718572
CAS No.: 1270541-74-6
M. Wt: 206.245
InChI Key: KPKTXKVFNIGZJT-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives It consists of a piperidine ring substituted with a 3-nitrophenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)piperidine typically involves the reaction of 3-nitrobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 3-nitrobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to achieve the most efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)piperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed:

    Reduction: 2-(3-Aminophenyl)piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.

    Industrial Applications: It can be used in the development of agrochemicals and materials science for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can enhance the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)piperidine: Similar structure but with the nitro group at the fourth position.

    2-(2-Nitrophenyl)piperidine: Nitro group at the second position.

    2-(3-Aminophenyl)piperidine: Reduction product of 2-(3-Nitrophenyl)piperidine.

Uniqueness: this compound is unique due to the position of the nitro group, which influences its reactivity and biological activity. The 3-nitrophenyl substitution provides distinct electronic and steric properties compared to other positional isomers, affecting its interactions with biological targets and its suitability for specific synthetic applications.

Properties

IUPAC Name

2-(3-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-12H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKTXKVFNIGZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270541-74-6
Record name 2-(3-nitrophenyl)piperidine
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